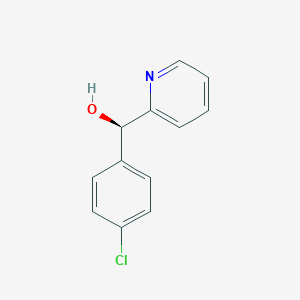
Methyl salicylate 2-ethylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl salicylate 2-ethylbutyrate is an ester derivative of salicylic acid. It is known for its pleasant wintergreen fragrance and is commonly used in various cosmetic and medicinal products. The compound has a molecular formula of C14H18O4 and a molecular weight of 250.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl salicylate 2-ethylbutyrate can be synthesized through the esterification of salicylic acid with methanol in the presence of concentrated sulfuric acid as a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction mixture is subjected to continuous stirring and heating to ensure complete conversion of the reactants. The product is then purified through distillation and recrystallization to achieve high purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl salicylate 2-ethylbutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl salicylate 2-ethylbutyrate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Incorporated in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.
Wirkmechanismus
The mechanism of action of methyl salicylate 2-ethylbutyrate involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit cyclooxygenase enzymes, thereby reducing the formation of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to its analgesic and anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Methyl salicylate:
Ethyl salicylate: Another ester derivative of salicylic acid, used in fragrances and flavorings.
Salicylic acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.
Uniqueness: Methyl salicylate 2-ethylbutyrate is unique due to its specific ester structure, which imparts distinct physicochemical properties and a characteristic fragrance. Its combination of analgesic, anti-inflammatory, and aromatic properties makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
85005-92-1 |
|---|---|
Molekularformel |
C14H18O4 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
methyl 2-(2-ethylbutanoyloxy)benzoate |
InChI |
InChI=1S/C14H18O4/c1-4-10(5-2)13(15)18-12-9-7-6-8-11(12)14(16)17-3/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
QXNXIPALJCPMNY-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC |
Kanonische SMILES |
CCC(CC)C(=O)OC1=CC=CC=C1C(=O)OC |
| 85005-92-1 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)



![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)
